3'-(3-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The atom connecting the rings is called the spiro atom, usually a quaternary carbon. The compound you mentioned seems to be a spiro compound with indoline and thiazolidine rings.
Chemical Reactions Analysis
The reactivity of spiro compounds can vary widely depending on their structure and substitution. Some spiro compounds can undergo reactions at the spiro carbon, while others might react at other sites on the molecule .Scientific Research Applications
Antileukemic Activity
A number of spiro[indoline-3,2'-thiazolidine]-2,4'-diones, which include compounds structurally related to 3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione, have been synthesized and evaluated for their antileukemic activity. The cyclocondensation of isatin-3-imines with α-mercaptoacids resulted in these compounds. Among the synthesized derivatives, certain compounds showed activity in leukemia screen tests, suggesting potential therapeutic applications in leukemia treatment (Rajopadhye & Popp, 1987).
Anticancer Activity
The synthesis and evaluation of the anticancer activity of spiro[Thiazolidinone-Isatin] conjugates, closely related to the chemical structure , have been explored. These compounds, including derivatives with the 3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl) moiety, were tested for their in vitro anticancer activity. Some of these compounds showed significant potential, outperforming related compounds in their anticancer efficacy (Kaminskyy et al., 2011).
Antimicrobial Activity
Research into spiro[indol-thiazolidon-2,4-diones] and related bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes has revealed promising antimicrobial properties. These compounds, synthesized through the condensation of substituted isatins with sulfanilamide followed by a series of chemical reactions, exhibited significant in vitro antimicrobial activity. This highlights their potential as templates for developing new antimicrobial agents (Al-Romaizan, 2020).
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O2S/c25-17-7-4-8-18(12-17)30-21(31)14-33-23(30)19-9-1-2-10-20(19)29(22(23)32)13-15-5-3-6-16(11-15)24(26,27)28/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUONDODJDXAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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